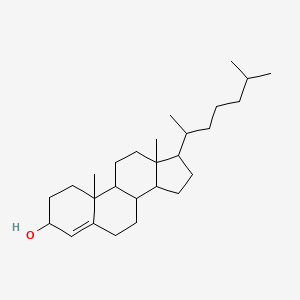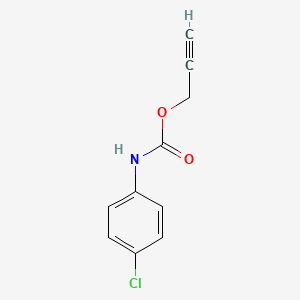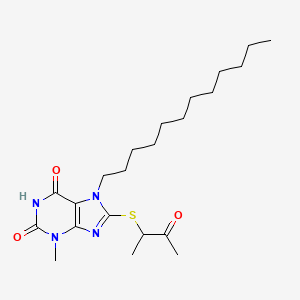
3,3',3'',3'''-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid is a complex organic compound with the molecular formula C17H24O9 This compound features a cyclopentane ring substituted with four propanoic acid groups and an oxo group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which undergoes a series of functional group transformations to introduce the oxo and propanoic acid groups. The key steps include:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Addition of Propanoic Acid Groups: The propanoic acid groups are added through alkylation reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The propanoic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., PCl5), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological outcomes.
類似化合物との比較
Similar Compounds
3-Oxocyclobutanecarboxylic acid: A simpler analog with a similar oxo group but a smaller ring structure.
Cyclopentaneacetic acid: Lacks the oxo group but shares the cyclopentane ring and carboxylic acid functionality.
Uniqueness
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid is unique due to its combination of multiple propanoic acid groups and an oxo group on a cyclopentane ring. This structure provides distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.
特性
CAS番号 |
13391-11-2 |
|---|---|
分子式 |
C17H24O9 |
分子量 |
372.4 g/mol |
IUPAC名 |
3-[1,3,3-tris(2-carboxyethyl)-2-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H24O9/c18-11(19)1-5-16(6-2-12(20)21)9-10-17(15(16)26,7-3-13(22)23)8-4-14(24)25/h1-10H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |
InChIキー |
JSKOEDSLYAEINT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1(CCC(=O)O)CCC(=O)O)(CCC(=O)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005609.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)


![5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005623.png)


![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)


